n-(4-Methoxy-2,3-dinitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

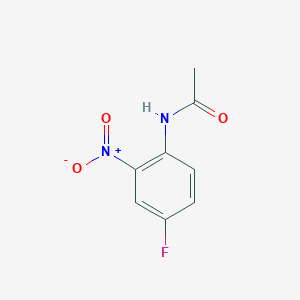

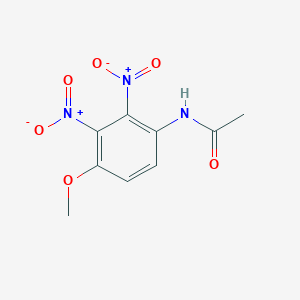

N-(4-Methoxy-2,3-dinitrophenyl)acetamide, also known as MDNP, is a chemical compound used in scientific research. MDNP is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupling agent used in biochemical and physiological experiments. MDNP is used as a substrate for the measurement of acyltransferase activity in various biological samples.

Mechanism Of Action

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a substrate for acyltransferases, which catalyze the transfer of the acyl group from n-(4-Methoxy-2,3-dinitrophenyl)acetamide to CoA. The reaction produces n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. The mechanism of action of n-(4-Methoxy-2,3-dinitrophenyl)acetamide is based on the ability of acyltransferases to recognize and bind to n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a substrate.

Biochemical And Physiological Effects

N-(4-Methoxy-2,3-dinitrophenyl)acetamide has no known biochemical or physiological effects on its own. It is used as a tool to measure the activity of acyltransferases in different biological systems. The measurement of acyltransferase activity is important for understanding the regulation of lipid metabolism and the role of acyltransferases in various biological processes.

Advantages And Limitations For Lab Experiments

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a reliable substrate for the measurement of acyltransferase activity in various biological samples. It is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments. It is not suitable for measuring the activity of all acyltransferases, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.

Future Directions

There are several future directions for the use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide in scientific research. One direction is the development of new methods for measuring acyltransferase activity using n-(4-Methoxy-2,3-dinitrophenyl)acetamide. Another direction is the study of the regulation of acyltransferase activity in different biological systems. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the role of acyltransferases in lipid metabolism and other biological processes. Additionally, the development of new derivatives of n-(4-Methoxy-2,3-dinitrophenyl)acetamide may lead to the discovery of new compounds with useful biological properties.

Conclusion

In conclusion, n-(4-Methoxy-2,3-dinitrophenyl)acetamide is a chemical compound used in scientific research as a substrate for the measurement of acyltransferase activity in various biological samples. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the regulation of lipid metabolism and the role of acyltransferases in various biological processes. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.

Synthesis Methods

N-(4-Methoxy-2,3-dinitrophenyl)acetamide can be synthesized by the reaction of 4-methoxy-2,3-dinitrophenol with acetic anhydride in the presence of a catalyst. The reaction yields n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a yellow crystalline solid. The purity of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is widely used as a substrate for the measurement of acyltransferase activity in various biological samples. Acyltransferases are enzymes that catalyze the transfer of an acyl group from one molecule to another. The acyltransferase activity is measured by the production of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is also used as a tool to study the regulation of acyltransferase activity in different biological systems.

properties

CAS RN |

62153-30-4 |

|---|---|

Product Name |

n-(4-Methoxy-2,3-dinitrophenyl)acetamide |

Molecular Formula |

C9H9N3O6 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

N-(4-methoxy-2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O6/c1-5(13)10-6-3-4-7(18-2)9(12(16)17)8(6)11(14)15/h3-4H,1-2H3,(H,10,13) |

InChI Key |

FBIWPANFNJPCMU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.